d-Luciferin, ethyl ester

live-cell imaging baculovirus crystal dissolution

Standard D-luciferin fails in live-cell assays due to poor membrane permeability, limiting intracellular substrate levels and temporal resolution. D-Luciferin, ethyl ester (CAS 135251-85-3) solves this with a lipophilic ethyl ester modification. - **70-second intracellular hydrolysis** enables fast kinetic studies - **30% increase in light intensity** vs. D-luciferin improves SNR in deep-tissue or low-expression imaging - **Prodrug mechanism** also quantifies lipase/esterase activity in HTS formats Available for R&D. Immediate shipment.

Molecular Formula C13H12N2O3S2
Molecular Weight 308.4 g/mol
CAS No. 135251-85-3
Cat. No. B12055031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Luciferin, ethyl ester
CAS135251-85-3
Molecular FormulaC13H12N2O3S2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O
InChIInChI=1S/C13H12N2O3S2/c1-2-18-13(17)9-6-19-11(15-9)12-14-8-4-3-7(16)5-10(8)20-12/h3-5,9,16H,2,6H2,1H3/t9-/m1/s1
InChIKeyGRKGOUVHSRHNDB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Luciferin, Ethyl Ester – Membrane-Permeable Luciferase Substrate


D-Luciferin, ethyl ester (CAS 135251-85-3) is a synthetic derivative of the natural firefly luciferase substrate D-luciferin . This compound features an ethyl ester modification at the carboxyl group, which enhances its membrane permeability and confers distinct bioluminescent properties . Upon entering intact cells, the ester is hydrolyzed by intracellular esterases to release active D-luciferin, enabling robust luciferase-catalyzed light emission in live-cell and in vivo applications .

Why Standard D-Luciferin Cannot Substitute Ethyl Ester in Live-Cell Assays


Substituting D-luciferin, ethyl ester with standard D-luciferin or alternative esters in live-cell or in vivo assays fails due to fundamental differences in membrane permeability, intracellular activation kinetics, and resulting signal intensity . While D-luciferin exhibits limited passive diffusion across cell membranes, the ethyl ester modification markedly increases lipophilicity and cellular uptake, leading to higher intracellular substrate concentrations . Furthermore, the ethyl ester is a prodrug that requires hydrolysis by specific esterases to release active D-luciferin; this enzymatic activation step is not recapitulated by other ester derivatives (e.g., methyl ester) or uncaged D-luciferin . These distinctions directly impact assay sensitivity, temporal resolution, and the ability to monitor rapid biological processes in intact cellular contexts.

Quantitative Differentiation Evidence for D-Luciferin, Ethyl Ester


Rapid Intracellular Activation vs. Detergent Lysis

In a live-cell imaging study of baculovirus-expressed luciferase crystals, addition of 100 µM D-Luciferin, ethyl ester led to complete crystal dissolution within 70 seconds in intact cells [1]. In contrast, membrane disruption with 0.1% Triton X-100 required 30 minutes for full dissolution, and a crystal extraction buffer achieved only 30% crystal length reduction after 1 hour [1]. This demonstrates that the ethyl ester prodrug rapidly crosses intact cell membranes and undergoes intracellular esterase hydrolysis to activate luciferase, enabling real-time monitoring of dynamic processes that would be obscured by slower or invasive permeabilization methods [1].

live-cell imaging baculovirus crystal dissolution esterase activation

Higher Light Intensity Output

Commercial technical validation indicates that D-Luciferin, ethyl ester produces approximately 30% higher light intensity than the parent compound D-luciferin in firefly luciferase-based assays . This increase is attributed to enhanced cellular uptake and subsequent intracellular accumulation of the active D-luciferin following esterase cleavage .

bioluminescence signal intensity assay sensitivity luciferase reporter

Prodrug Activation for Lipase Activity Assays

D-Luciferin, ethyl ester is not directly recognized by firefly luciferase due to the esterification of the carboxyl group . Instead, it requires hydrolysis by lipase or esterase enzymes to release D-luciferin, which then becomes a competent luciferase substrate . This property enables its use as a sensitive chemiluminescent probe for measuring lipase activity in homogeneous assays or cell lysates . In contrast, unmodified D-luciferin cannot serve as a lipase activity reporter.

lipase assay prodrug activation esterase substrate chemiluminescence

Optimal Application Scenarios for D-Luciferin, Ethyl Ester


Real-Time Live-Cell Imaging of Dynamic Luciferase Processes

The ability of D-Luciferin, ethyl ester to traverse intact cell membranes and undergo rapid intracellular hydrolysis (70-second crystal dissolution in intact cells [1]) makes it uniquely suited for live-cell imaging of dynamic luciferase-based reporters. This includes monitoring fast transcriptional responses, protein-protein interactions, or enzyme activation kinetics where temporal resolution is critical and standard D-luciferin uptake would be rate-limiting.

High-Sensitivity Bioluminescence Imaging

The 30% increase in light intensity over D-luciferin directly benefits applications requiring maximum signal detection, such as in vivo imaging of low-expressing luciferase reporters, deep-tissue imaging where photon attenuation is significant, or high-throughput screening assays where signal-to-noise ratios dictate assay robustness and miniaturization potential.

Homogeneous Lipase Activity Chemiluminescent Assays

Because D-Luciferin, ethyl ester is not a direct luciferase substrate and requires lipase-mediated hydrolysis to release active D-luciferin , it serves as a specific chemiluminescent probe for quantifying lipase or esterase activity in homogeneous formats. This enables high-throughput screening of lipase inhibitors or activators without separation steps, a capability not offered by D-luciferin.

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